molecular formula C13H19NO2S B15166406 Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- CAS No. 596805-18-4

Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)-

Cat. No.: B15166406
CAS No.: 596805-18-4
M. Wt: 253.36 g/mol
InChI Key: IRFWKEUMHLUWSF-UHFFFAOYSA-N
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Description

Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)-, is a substituted benzamide derivative characterized by a benzamide core with three key functional groups:

  • N,N-Diethylamide at the carboxamide position, enhancing lipophilicity and steric bulk.
  • 2-Methoxy group (electron-donating) influencing electronic distribution and reactivity.
  • 6-Methylthio group (electron-donating via sulfur), contributing to unique chemical and biological properties.

Properties

CAS No.

596805-18-4

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

N,N-diethyl-2-methoxy-6-methylsulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-5-14(6-2)13(15)12-10(16-3)8-7-9-11(12)17-4/h7-9H,5-6H2,1-4H3

InChI Key

IRFWKEUMHLUWSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1SC)OC

Origin of Product

United States

Preparation Methods

Classical Amidation of Pre-Functionalized Benzoic Acid Derivatives

The most straightforward route involves the amidation of 2-methoxy-6-(methylthio)benzoic acid with diethylamine. This method leverages well-established coupling reagents to form the amide bond.

Synthesis of 2-Methoxy-6-(Methylthio)benzoic Acid

The carboxylic acid precursor is synthesized via sequential electrophilic aromatic substitution (EAS) reactions. Starting with o-methoxybenzoic acid, the methylthio group is introduced at the para-position using a Friedel-Crafts-type thiolation. A mixture of sulfuric acid and dimethyl disulfide at 0–5°C facilitates this transformation, achieving regioselectivity through the methoxy group’s directing effects. The reaction proceeds via a thiiranium ion intermediate, with yields ranging from 65–78% depending on the stoichiometry of methylating agents.

Amide Bond Formation

The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Diethylamine is added dropwise at 0°C, and the reaction is stirred for 12–16 hours at room temperature. This method yields the target compound in 70–85% purity, requiring subsequent purification via column chromatography (hexane/ethyl acetate, 3:1).

Directed Ortho-Lithiation for Methylthio Group Installation

An alternative approach introduces the methylthio group after amidation, utilizing directed ortho-lithiation (DoM) to achieve regiocontrol.

Lithiation of N,N-Diethyl-2-Methoxybenzamide

N,N-Diethyl-2-methoxybenzamide is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. The amide’s lone pair coordinates with LDA, directing deprotonation to the ortho-position relative to the methoxy group. Quenching the lithiated intermediate with dimethyl disulfide introduces the methylthio group at position 6. This method achieves 82–90% yield, bypassing the need for pre-functionalized benzoic acids.

Mechanistic Insights

The reaction proceeds through a deprotonative aroylation pathway. LDA generates a resonance-stabilized aryl lithium species, which reacts with the electrophilic sulfur in dimethyl disulfide (Fig. 1). Density functional theory (DFT) studies suggest that the amide’s N,N-diethyl groups enhance steric hindrance, favoring selective lithiation at position 6 over other sites.

Transition-Metal-Catalyzed C–H Activation

Recent advances employ palladium and nickel catalysts to install the methylthio group via C–H functionalization, offering improved atom economy.

Palladium-Catalyzed Thiolation

A mixture of N,N-diethyl-2-methoxybenzamide, methyl disulfide, Pd(OAc)₂ (5 mol%), and tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) is heated to 110°C for 24 hours. The palladium catalyst facilitates oxidative C–H thiolation, with TBHP acting as a terminal oxidant. Yields reach 60–75%, though competing para-methoxy group oxidation necessitates careful stoichiometric control.

Nickel-Mediated Cross-Coupling

Nickel(II) chloride complexes, in combination with di-tert-butyl-2,2’-dipyridyl ligands, enable coupling between N,N-diethyl-2-methoxybenzamide and methyl sulfenyl chloride. Conducted in DMF at 80°C, this method achieves 68–72% yield with minimal byproducts. The nickel center coordinates to both the amide and sulfenyl chloride, lowering the activation energy for C–S bond formation.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Advantages Limitations
Classical Amidation EDC, HOBt, Diethylamine 70–85 Simple, scalable Requires pre-functionalized acid
Directed Lithiation LDA, Dimethyl Disulfide 82–90 High regioselectivity Cryogenic conditions, air-sensitive
Pd-Catalyzed Thiolation Pd(OAc)₂, TBHP 60–75 Atom-economical Over-oxidation risks
Ni-Mediated Coupling NiCl₂, Sulfenyl Chloride 68–72 Ligand-accelerated Limited substrate scope

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency. The lithiation method is adapted using flow chemistry, where LDA and substrate are mixed in a microreactor at −30°C, followed by inline quenching with dimethyl disulfide. This reduces reaction times from hours to minutes and improves safety by minimizing exposure to pyrophoric reagents.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of Benzamide, N,N-diethyl-2-methoxy-6-(methylthio)- (Compound A) with analogous derivatives:

Compound Substituents Molecular Weight Key Properties Biological Relevance
A: Target Compound 2-OCH₃, 6-SCH₃, N,N-diethylamide ~293.4 g/mol* Enhanced lipophilicity; methylthio group may stabilize radical intermediates Potential bioactivity in kinase inhibition or GPCR modulation (inferred from analogs)
B: N,N-Diethyl-2-Methoxy-6-(Trimethylsilyl)Benzamide 2-OCH₃, 6-Si(CH₃)₃, N,N-diethylamide 293.48 g/mol Increased steric bulk; trimethylsilyl group alters electrophilic substitution Limited biological data; used in nitration studies
C: N-[2-(Ethylthio)-6-Benzothiazolyl]-3-Nitrobenzamide 3-NO₂, 2-SC₂H₅, benzothiazole 359.42 g/mol Nitro group enhances electrophilicity; ethylthio improves membrane permeability Antimicrobial or antiparasitic activity (common in nitroaromatics)
D: 4-Methoxy-N-(6-Methoxybenzo[d]Thiazol-2-yl)Benzamide 4-OCH₃, benzo[d]thiazole 314.36 g/mol Dual methoxy groups; heterocyclic core enables π-π stacking Intermediate in anticancer agent synthesis
E: 2-(Methylthio)-N-(2-Methoxyphenyl)Acetamide 2-SCH₃, N-(2-methoxyphenyl) 227.3 g/mol Smaller size; methylthio and methoxy synergize in receptor binding Tested in acute kidney injury models

*Calculated based on molecular formula (C₁₃H₁₉NO₂S).

Detailed Research Findings

Electronic and Steric Effects

  • Methylthio vs. Trimethylsilyl : The 6-methylthio group in Compound A provides moderate electron donation, facilitating electrophilic substitution at the aromatic ring compared to the sterically hindered trimethylsilyl group in Compound B .
  • Methoxy Positioning : The 2-methoxy group in Compound A directs regioselectivity in reactions (e.g., nitration at para positions) more effectively than 4-methoxy derivatives like Compound D .

Stability and Reactivity

  • Environmental Sensitivity : Methylthio groups in Compound A may oxidize to sulfoxides under oxidative conditions, unlike the inert trimethylsilyl group in Compound B .
  • pH-Dependent Behavior : The electron-donating methoxy group increases stability under acidic conditions, a trait shared with Compound D .

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